molecular formula C17H18N2O2 B5608285 3-(2-furyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide

3-(2-furyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide

Cat. No. B5608285
M. Wt: 282.34 g/mol
InChI Key: ARIRRQBUSVGZPT-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(2-furyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide involves various chemical reactions, including the Michael reaction and alkylation processes. For example, N(3)-Aryl-N(5)-phenyl-6-amino-4-aryl(2-furyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides, which share structural similarities with the compound , are synthesized through the interaction of N-phenyl-3-aryl(2-furyl)-2-cyanoacrylamides with 3-amino-3-thioxopropananilides under Michael reaction conditions, followed by alkylation to introduce various substituents (Dyachenko, Krasnikov, & Khorik, 2008).

Molecular Structure Analysis

The molecular structure of this compound and its analogs can be determined using techniques such as X-ray crystallography. For instance, the structure of a related compound, 5-(2-Furyl)-6-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridin-8-ylmethanone, was elucidated, showing the orientations of the furyl and phenyl rings relative to the central heterocyclic unit (Yaqub, Shafiq, Qureshi, & Najam-ul-Haq, 2009).

Chemical Reactions and Properties

Compounds similar to this compound undergo various chemical reactions, including radical additions and cyclization processes. For example, the radical addition of 1,3-dicarbonyl compounds to acrylamide derivatives leads to the formation of trans-3-carboxamide-dihydrofurans, demonstrating the reactivity of the acrylamide group and its potential for forming complex structures (Yılmaz, Ustalar, Uçan, & Pekel, 2017).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as solubility, melting points, and crystalline forms, are influenced by their molecular structures. For instance, N-(2-hydroxypropyl)-3-(5-nitro-2-furyl) acrylamide, a related compound, was found to have high solubility in water and strong antibacterial activity, suggesting the importance of functional groups and their arrangement in determining physical properties (Saikachi & Suzuki, 1958).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(4-pyrrolidin-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(10-9-16-4-3-13-21-16)18-14-5-7-15(8-6-14)19-11-1-2-12-19/h3-10,13H,1-2,11-12H2,(H,18,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIRRQBUSVGZPT-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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